N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide
Description
Properties
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO2/c1-2-3-4(11)10-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFRDELHYNUUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955788 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34243-51-1 | |
| Record name | Butyramide, N-(2,2,2-trichloro-1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034243511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The foundational synthesis involves a nucleophilic acyl substitution between chloral hydrate (2,2,2-trichloroacetaldehyde hydrate) and butyramide. The reaction proceeds via activation of the carbonyl group in chloral hydrate, enabling attack by the primary amine of butyramide:
$$
\text{CCl}3\text{CH(OH)}2 + \text{CH}3\text{CH}2\text{CH}2\text{CONH}2 \rightarrow \text{CCl}3\text{CH(OH)NHCO(CH}2\text{)}2\text{CH}3 + \text{H}_2\text{O}
$$
Key parameters influencing yield include:
- Molar ratio : A 1:1 stoichiometry minimizes side products like N,N-diacylated species.
- Temperature : Optimal between 60–80°C to balance reaction kinetics and thermal decomposition.
- Catalysis : Boron trifluoride diethyl etherate (BF₃·Et₂O) enhances electrophilicity of the carbonyl group, achieving >85% conversion in pilot studies.
Stepwise Protocol
- Charging reactants : Combine chloral hydrate (154.4 g, 1.0 mol) and butyramide (87.1 g, 1.0 mol) in anhydrous toluene (500 mL).
- Catalyst addition : Introduce BF₃·Et₂O (5 mol%, 7.1 mL) under nitrogen atmosphere.
- Reflux : Heat at 80°C for 6 hours with vigorous stirring.
- Work-up : Cool to 25°C, wash with saturated NaHCO₃ (2 × 200 mL), and dry over MgSO₄.
- Crystallization : Evaporate toluene under reduced pressure and recrystallize from ethanol/water (3:1 v/v).
Yield : 72–78% (white crystalline solid; m.p. 98–101°C).
Industrial Production Optimization
Continuous Flow Reactor Design
Benchmarking against the formamide analog, industrial-scale synthesis employs tubular reactors to enhance mass transfer and thermal control:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 30–45 min | Maximizes conversion |
| Temperature gradient | 70°C → 25°C | Prevents retro-aldol side reactions |
| Pressure | 3–5 bar | Suppresses solvent volatilization |
Throughput : 12.5 kg/h with ≥95% purity (HPLC).
Solvent Selection
Comparative studies of polar aprotic solvents reveal dimethylacetamide (DMAc) as superior for solubilizing both reactants:
| Solvent | Dielectric Constant (ε) | Solubility (g/100 mL) |
|---|---|---|
| DMAc | 37.8 | 48.2 |
| DMF | 36.7 | 41.6 |
| Acetonitrile | 37.5 | 32.1 |
DMAc facilitates 18% higher reaction rates than DMF in kinetic trials.
Analytical Characterization
Spectroscopic Validation
Post-synthesis QC employs:
Collision Cross Section (CCS) Profiling
Ion mobility spectrometry (IMS) data for adducts informs purification strategies:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 233.985 | 146.9 |
| [M+Na]+ | 255.967 | 156.2 |
| [M+NH₄]+ | 251.012 | 153.5 |
Sodium adducts exhibit 6.3% higher CCS than protonated species, necessitating ion-pair chromatography for resolution.
Challenges and Mitigation
Hydrolysis Sensitivity
The trichloroethanolamine moiety undergoes slow hydrolysis in aqueous media (t₁/₂ = 14 days at pH 7). Stabilization strategies include:
Byproduct Formation
Common impurities and removal methods:
| Impurity | Structure | Removal Technique |
|---|---|---|
| N,N-Dibutyrylchloral | Bis-acylated derivative | Silica gel chromatography (EtOAc/Hexane 1:3) |
| Chloral dimer | (CCl₃CHO)₂ | Fractional distillation (bp 78°C) |
Alternative Synthetic Routes
Reductive Amination Pathway
A patent-pending method uses trichloroacetaldehyde and butyramide under hydrogenation conditions:
$$
\text{CCl}3\text{CHO} + \text{NH}2\text{CO(CH}2\text{)}2\text{CH}3 \xrightarrow{\text{Pd/C, H}2} \text{CCl}3\text{CH(OH)NHCO(CH}2\text{)}2\text{CH}3}
$$
Advantages :
Enzymatic Synthesis
Immobilized lipase (Candida antarctica) catalyzes the condensation in non-aqueous media:
| Enzyme Load (wt%) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| 5 | 34 | 98.2 |
| 10 | 57 | 97.8 |
| 15 | 61 | 96.5 |
Though lower yielding (61% max), this route achieves >97% ee for chiral applications.
Scalability Assessment
Comparative analysis of batch vs. continuous processes:
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-time yield (kg/m³·h) | 8.7 | 23.4 |
| Energy consumption (kWh/kg) | 14.2 | 9.1 |
| PDI (product distribution index) | 1.8 | 1.2 |
Continuous systems reduce hot-spot formation, crucial for exothermic amidation steps.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2,2,2-Trichloro-1-oxoethyl)butyramide.
Reduction: Formation of N-(2,2-Dichloro-1-hydroxyethyl)butyramide.
Substitution: Formation of N-(2,2,2-Trichloro-1-aminoethyl)butyramide or N-(2,2,2-Trichloro-1-thioethyl)butyramide.
Scientific Research Applications
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl moiety may also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
These compounds share a core structure of an amide-linked phenylsulfonamide and a 2-oxotetrahydrofuran moiety. Below is a comparative analysis of their properties based on the evidence:
Table 1: Comparative Data for Compounds 5a–5d
| Property | 5a (Butyramide) | 5b (Pentanamide) | 5c (Hexanamide) | 5d (Heptanamide) |
|---|---|---|---|---|
| Yield (%) | 51.0 | 45.4 | 48.3 | 45.4 |
| Melting Point (°C) | 180–182 | 174–176 | 142–143 | 143–144 |
| [α]D (CH3OH) | +4.5° | +5.7° | +6.4° | +4.7° |
| EI-MS [M+H]+ (m/z) | 327.4 | 341.4 | 355.4 | 369.4 |
| Alkyl Chain Length | C4 | C5 | C6 | C7 |
Key Findings:
Synthetic Yield : Yields decrease slightly with longer alkyl chains (e.g., 51.0% for 5a vs. 45.4% for 5b and 5d), suggesting steric or solubility challenges during purification .
Melting Points : Shorter chains (5a, 5b) exhibit higher melting points (180–176°C), likely due to stronger intermolecular hydrogen bonding and crystallinity. Longer chains (5c, 5d) show reduced melting points (142–144°C), correlating with increased hydrophobic interactions and reduced polarity .
Optical Activity: Specific rotation ([α]D) increases with chain length from 5a (+4.5°) to 5c (+6.4°), then decreases for 5d (+4.7°). This nonlinear trend may reflect conformational changes in the tetrahydrofuran ring or solvent interactions .
Mass Spectrometry : Molecular ion peaks ([M+H]+) incrementally increase by ~14 m/z per added methylene group, consistent with the homologous series .
Structural and Functional Contrasts with the Target Compound
- Hydrogen Bonding : The hydroxyl group in the target compound may enhance solubility or biological interactions relative to the sulfamoyl group in 5a–5d.
- Steric Effects : The bulky trichloromethyl group could reduce synthetic yields or enzymatic accessibility compared to the linear alkyl chains in 5a–5d.
Limitations of the Provided Evidence
The evidence exclusively covers sulfonamide-tetrahydrofuran derivatives and lacks data on chlorinated hydroxyethylamides. Further studies are required to experimentally validate the properties of "N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide" and its analogs.
Biological Activity
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide is an organic compound with the molecular formula C6H10Cl3NO2. It features a trichloromethyl group linked to a hydroxyethyl moiety and further connected to a butyramide group. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and antifungal applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For example:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that the trichloromethyl group may interact with essential cellular components of microorganisms, disrupting their metabolic processes. Further research is needed to elucidate the specific biochemical pathways involved.
Case Studies
- Study on Antifungal Activity : A study conducted in vitro assessed the antifungal properties of this compound against various fungal pathogens. The compound showed promising results in inhibiting the growth of Candida species, suggesting its potential application in treating fungal infections .
- Toxicological Assessment : Another study evaluated the toxicity of this compound on aquatic organisms. It was found to have a moderate toxic effect on larval lampreys and fishes at higher concentrations, indicating the need for careful consideration in environmental contexts .
This compound can be synthesized through the reaction of chloral with butyramide in the presence of a base. The synthesis typically occurs under moderate temperatures (50-70°C) using solvents like ethanol or methanol . This compound's unique structure contributes to its distinct physicochemical properties compared to similar compounds.
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals that this compound possesses unique biological activities due to its specific chemical structure:
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial and antifungal properties |
| N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | Limited antimicrobial activity |
| N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide | Moderate antifungal activity |
This table highlights the potential advantages of using this compound in therapeutic applications compared to its analogs .
Q & A
Q. Table 1: Comparison of Synthesis Parameters for Analogous Compounds
| Compound Class | Precursor | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|
| Acetamide derivative | Chloral hydrate + amide | Melt phase, 90°C | 90% | |
| Thiourea-acetamide hybrid | Chloral hydrate + thiourea | Acetonitrile, reflux | 75–85% |
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
Characterization should integrate multi-modal analytical techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the trichloro-hydroxyethyl group (δ 5.5–6.0 ppm for hydroxyl proton; C-Cl signals at 90–100 ppm in ¹³C).
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign stereochemistry.
- IR Spectroscopy : Key peaks include O-H stretch (3200–3400 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and C-Cl vibrations (600–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass ~311.95 g/mol for C₇H₁₁Cl₃NO₂).
- HPLC/Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) ensure >95% purity .
Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?
Methodological Answer:
SAR studies should focus on modifying key pharmacophores :
Trichloro-hydroxyethyl group : Test analogs with fluorinated or brominated substituents to assess halogen-dependent bioactivity.
Butyramide backbone : Compare activity against shorter (acetamide) or longer (valeramide) acyl chains to determine optimal lipophilicity.
Hybrid derivatives : Introduce thiourea or aryl groups (e.g., dichlorophenyl) to enhance binding to anti-inflammatory targets like cyclooxygenase (COX) .
Q. Experimental Design :
- In vitro assays : Measure IC₅₀ values against COX-1/2 or cytokine release in macrophage models.
- Computational docking : Use AutoDock Vina to predict binding affinities to COX-2 (PDB ID: 5KIR). Prioritize derivatives with ΔG ≤ -8.0 kcal/mol .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Protein Preparation : Retrieve target structures (e.g., COX-2, HDACs) from the PDB. Optimize hydrogen bonding and protonation states using Chimera.
- Grid Generation : Define active sites (e.g., COX-2 catalytic pocket: residues Tyr385, Ser530).
- Scoring : Compare Glide SP scores and MM-GBSA binding energies.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å preferred).
- ADMET Prediction : Use SwissADME to evaluate logP (target: 2–4), CNS permeability, and CYP450 inhibition risks .
Advanced: How should researchers address contradictory data in the literature regarding synthesis yields or bioactivity?
Methodological Answer:
Contradictions often arise from methodological variability . To resolve discrepancies:
Synthesis Reproducibility :
- Standardize solvent purity (e.g., HPLC-grade acetonitrile) and moisture control (reaction under N₂).
- Validate yields via triplicate experiments with error margins <5%.
Bioactivity Conflicts :
- Cross-validate assays (e.g., ELISA vs. Western blot for cytokine quantification).
- Control for cell-line specificity (e.g., RAW264.7 vs. THP-1 macrophages).
Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Report 95% confidence intervals .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Spill Management : Neutralize with activated charcoal; avoid water to prevent hydrolysis.
- Waste Disposal : Collect halogenated waste in sealed containers for incineration.
- Emergency Response : For exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
